4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
Overview
Description
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a biochemical compound with the molecular formula C13H17NO3•HCl and a molecular weight of 271.74. It is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride typically involves the reaction of 4-methoxybenzoic acid with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the pyrrolidine ring, making it less versatile in certain applications.
3-Pyrrolidin-1-ylmethyl-benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzamide: Similar structure but with an amide group instead of a carboxylic acid, leading to different chemical properties
Uniqueness
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is unique due to its combination of a methoxy group and a pyrrolidine ring, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various research applications and chemical reactions .
Properties
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-12-5-4-10(13(15)16)8-11(12)9-14-6-2-3-7-14;/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDVKCHEBLVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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